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molecular formula C12H13ClN2O B3146411 7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one CAS No. 5983-76-6

7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one

Cat. No. B3146411
M. Wt: 236.7 g/mol
InChI Key: VLZCBQMHBHVZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592403B2

Procedure details

To a solution of 3-(4-chlorobenzoyl)propionic acid (40 g, 190 mmol) in xylene (250 mL) were added ethylenediamine (22.6 g, 376 mol), and 12M hydrochloric acid (0.500 mL, 6 mmol). The reaction mixture was stirred at reflux under Dean-Stark for 12 h, and cooled to RT. The solid was collected by filtration and washed with xylene to give the crude residue. This was dissolved in DCM (400 ml) and filtered. The filtrate was concentrated in vacuo to give 36.6 g (62%) of the racemic title compound as a beige solid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
catalyst
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([CH2:8][CH2:9][C:10]([OH:12])=O)=O)=[CH:4][CH:3]=1.[CH2:15]([NH2:18])[CH2:16][NH2:17]>C1(C)C(C)=CC=CC=1.C(Cl)Cl.Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]23[CH2:8][CH2:9][C:10](=[O:12])[N:17]2[CH2:16][CH2:15][NH:18]3)=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)CCC(=O)O)C=C1
Name
Quantity
22.6 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
250 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
0.5 mL
Type
catalyst
Smiles
Cl
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under Dean-Stark for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with xylene
CUSTOM
Type
CUSTOM
Details
to give the crude residue
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C12N(CCN1)C(CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36.6 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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